

# c-Met-IN-17: A Comprehensive Technical Guide to its Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of **c-Met-IN-17**, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document consolidates available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and development efforts.

# Core Biological Activity: Potent Inhibition of c-Met Kinase

**c-Met-IN-17** has been identified as a potent, ATP-competitive, type-III inhibitor of the c-Met kinase.[1][2][3] Its inhibitory activity has been quantified against both the wild-type (WT) enzyme and the D1228V mutant, a clinically relevant variant.

Table 1: In Vitro Biochemical Potency of c-Met-IN-17

Target	Assay Format	IC50 (μM)	Reference
c-Met (Wild-Type)	ADP-Glo Kinase Assay	0.031	[1]
c-Met (D1228V Mutant)	ADP-Glo Kinase Assay	0.068	[1]



## In Vivo Pharmacokinetics

Pharmacokinetic studies in Wistar rats have demonstrated that **c-Met-IN-17** possesses excellent bioavailability.[1] Following intravenous administration, the compound exhibits favorable pharmacokinetic properties, suggesting its potential for in vivo applications.

Table 2: In Vivo Pharmacokinetic Parameters of c-Met-

**IN-17** in Wistar Rats

Route of Administrat ion	Dose (mg/kg)	Clearance (Cl) (mL/min/kg)	Volume of Distribution (Vss_obs) (L/kg)	Bioavailabil ity (%)	Reference
Intravenous (i.v.)	0.5	60	4.6	100	[1]

## **Experimental Protocols**

The following sections detail the methodologies employed to characterize the biological activity of **c-Met-IN-17**.

# In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of c-Met kinase by measuring the amount of ADP produced during the phosphorylation reaction.

#### Materials:

- Recombinant human c-Met kinase (wild-type and D1228V mutant)
- c-Met-IN-17
- ATP
- Suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1)



- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates

#### Procedure:

- Prepare serial dilutions of c-Met-IN-17 in kinase assay buffer.
- In a 384-well plate, add the c-Met kinase, the test compound (**c-Met-IN-17**) or vehicle control, and the kinase substrate.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
- Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## In Vivo Pharmacokinetic Study in Wistar Rats

This study design is typical for assessing the pharmacokinetic profile of a novel compound.

Materials and Methods:

Male Wistar rats



- c-Met-IN-17 formulated for intravenous administration (e.g., in a solution of DMSO, PEG300, and saline)
- Blood collection supplies (e.g., heparinized tubes)
- LC-MS/MS system for bioanalysis

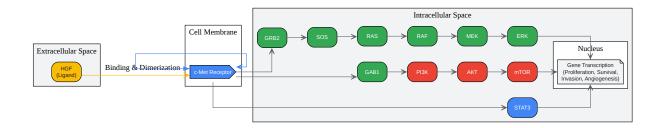
#### Procedure:

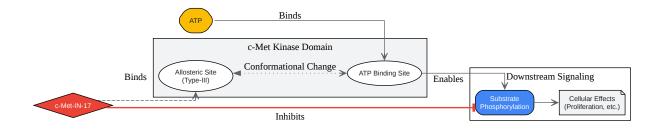
- Administer c-Met-IN-17 to a cohort of Wistar rats via intravenous injection at a dose of 0.5 mg/kg.
- Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- · Process the blood samples to separate plasma.
- Extract c-Met-IN-17 from the plasma samples.
- Quantify the concentration of c-Met-IN-17 in the plasma samples using a validated LC-MS/MS method.
- Perform pharmacokinetic analysis using appropriate software to determine parameters such as clearance (CI) and volume of distribution (Vss).

## **Signaling Pathways and Mechanisms**

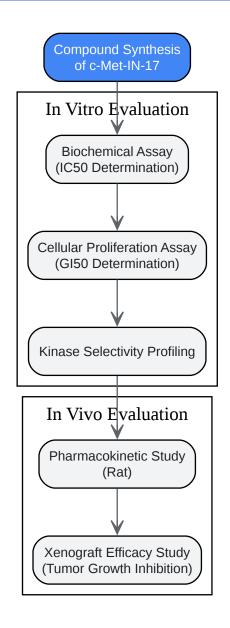
The diagrams below illustrate the c-Met signaling pathway, the mechanism of action of **c-Met-IN-17**, and a typical experimental workflow.











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## References

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